molecular formula C5H9NO2S B12545450 N-Ethyl-2-oxo-3-sulfanylpropanamide CAS No. 869850-56-6

N-Ethyl-2-oxo-3-sulfanylpropanamide

Cat. No.: B12545450
CAS No.: 869850-56-6
M. Wt: 147.20 g/mol
InChI Key: VPTOCKCOTRLQSC-UHFFFAOYSA-N
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Description

N-Ethyl-2-oxo-3-sulfanylpropanamide is a propanamide derivative characterized by a sulfhydryl (-SH) group at the third carbon, a ketone (oxo) group at the second carbon, and an ethyl-substituted amide moiety at the first position. For instance, compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides share a sulfanyl-propanamide backbone and are synthesized via multi-step reactions involving nucleophilic substitution and cyclization . These methods often employ reagents like hydrazine hydrate, carbon disulfide, and alkali hydroxides under reflux conditions .

Properties

CAS No.

869850-56-6

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

N-ethyl-2-oxo-3-sulfanylpropanamide

InChI

InChI=1S/C5H9NO2S/c1-2-6-5(8)4(7)3-9/h9H,2-3H2,1H3,(H,6,8)

InChI Key

VPTOCKCOTRLQSC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-oxo-3-sulfanylpropanamide typically involves the reaction of ethylamine with 2-oxo-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-oxo-3-sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkylating agents and catalysts can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-Ethyl-2-oxo-3-sulfanylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-2-oxo-3-sulfanylpropanamide exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of N-Ethyl-2-oxo-3-sulfanylpropanamide and related compounds, highlighting differences in functional groups, yields, and synthetic complexity:

Compound Name Key Functional Groups Synthetic Yield Key Structural Features References
This compound Ethylamide, oxo, sulfanyl Not reported Linear propanamide with -SH at C3; potential for nucleophilic reactions at the sulfanyl group.
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Ethyl ester, oxo, nitro, pyridine 50% Pyridine-substituted oxopropanoate; nitro group enhances electrophilic character.
Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate Ethyl ester, oxo, chloro, nitro, pyridine 45% Chloro and nitro substituents on pyridine; steric and electronic effects influence reactivity.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide Oxadiazole, thiazole, sulfanyl, amide Not reported Heterocyclic sulfanyl-propanamide; complex architecture likely impacts bioactivity.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, thiophene, propanol Not reported Aromatic thiophene and amino-propanol; lipophilicity influenced by thiophene ring.

Key Observations:

Functional Group Diversity: this compound’s sulfanyl group distinguishes it from ester derivatives (e.g., compounds) and aromatic analogs (e.g., ).

Synthetic Efficiency: Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates () exhibit moderate yields (45–50%), suggesting challenges in introducing nitro and chloro substituents. By contrast, the multi-step synthesis of heterocyclic sulfanyl-propanamides () involves rigorous conditions (e.g., refluxing with CS₂/KOH), though yields are unspecified .

Physicochemical Implications :

  • The sulfanyl group in this compound may enhance solubility in polar solvents compared to thiophene- or naphthalene-containing analogs (), which are more lipophilic due to aromatic substituents .
  • Steric hindrance from heterocycles () could reduce conformational flexibility, whereas the linear structure of this compound may favor binding interactions in biological systems.

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